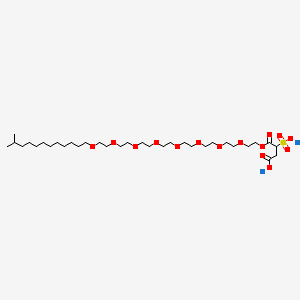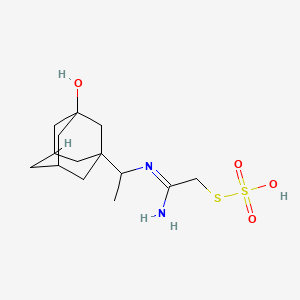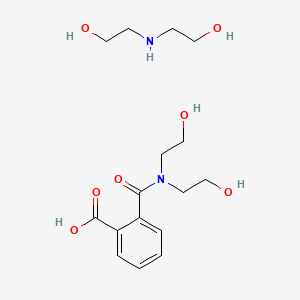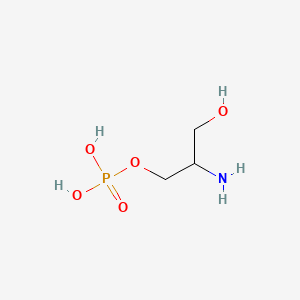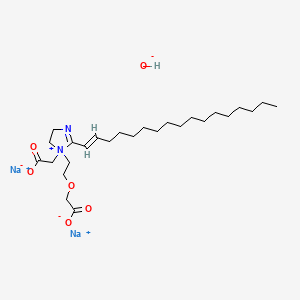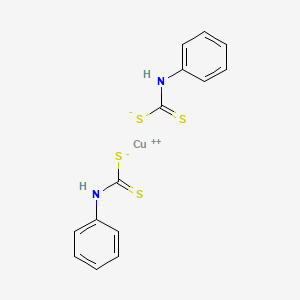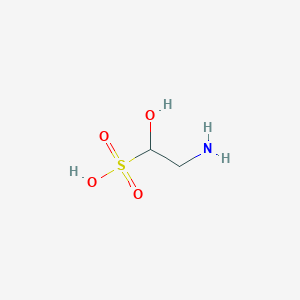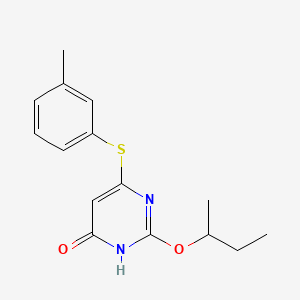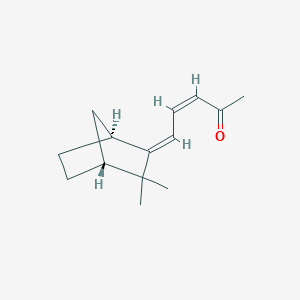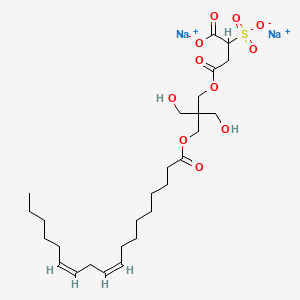
oxalic acid;4-(2-propylsulfanylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;4-(2-propylsulfanylethyl)pyridine is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.3327 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a 2-propylsulfanylethyl group and an oxalic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of oxalic acid;4-(2-propylsulfanylethyl)pyridine typically involves the reaction of 4-(2-propylsulfanylethyl)pyridine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
Oxalic acid;4-(2-propylsulfanylethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxalic acid;4-(2-propylsulfanylethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of oxalic acid;4-(2-propylsulfanylethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Comparison with Similar Compounds
Oxalic acid;4-(2-propylsulfanylethyl)pyridine can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties and reactivity.
Oxalic acid derivatives: Compounds containing the oxalic acid moiety may exhibit similar reactivity in terms of oxidation and reduction reactions.
Thioether-containing compounds: The presence of the propylsulfanylethyl group makes this compound similar to other thioether-containing molecules, which are known for their unique chemical and biological properties.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
134480-49-2 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
oxalic acid;4-(2-propylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-2-8-12-9-5-10-3-6-11-7-4-10;3-1(4)2(5)6/h3-4,6-7H,2,5,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MUTQSUGCXQXMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


